molecular formula C7H7N3O B1497311 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 189116-35-6

2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1497311
CAS No.: 189116-35-6
M. Wt: 149.15 g/mol
InChI Key: MRJRGRLUNFIVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 189116-35-6) is a high-value pyrazolo[1,5-a]pyrimidine scaffold with significant applications in medicinal chemistry and materials science. This compound, with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol, serves as a key synthetic intermediate and privileged structure in drug discovery . The pyrazolo[1,5-a]pyrimidine core is a rigid, planar fused heterocyclic system that is recognized as a bioisostere of purine, making it highly relevant for developing novel anticancer agents . Research indicates this scaffold is a component in compounds demonstrating promising antifungal activity against various phytopathogenic fungi . Its versatility extends to the design and synthesis of potent enzyme inhibitors , including selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key target for inflammatory and autoimmune diseases such as asthma and COPD . Furthermore, derivatives of this core exhibit significant photophysical properties , making them emerging fluorophores for applications in material science, including as solid-state emitters and biomarkers for cellular imaging . The synthetic utility of this compound is well-established, often accessible via cyclocondensation reactions involving 1,3-biselectrophilic systems and 3-aminopyrazoles . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-6-8-7(11)2-3-10(6)9-5/h2-4H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJRGRLUNFIVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=O)NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625858
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189116-35-6
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Synthesis Starting from 5-Amino-3-methylpyrazole and Diethyl Malonate

One well-documented synthetic route involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate as a base to form a dihydroxy-heterocyclic intermediate with high yield (~89%). This intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, is then chlorinated using phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield). Subsequent nucleophilic substitution with morpholine in the presence of potassium carbonate at room temperature selectively replaces the chlorine at position 7, producing a morpholine-substituted derivative with a 94% yield. This sequence highlights the importance of selective chlorination and nucleophilic substitution steps in preparing functionalized pyrazolo[1,5-a]pyrimidines, which can be further modified to obtain the target compound.

Synthetic Route via 3,3-Dialkoxypropionate and 3-Methyl-5-aminopyrazole

A patented method describes a synthetic route starting with 3,3-dialkoxypropionate reacting with formate in the presence of alkali (e.g., sodium methylate or potassium tert-butoxide) to generate an intermediate. This intermediate undergoes acid-catalyzed cyclization with 3-methyl-5-aminopyrazole in toluene under acidic conditions (preferably acetic acid) at 0–45 °C for 12 to 48 hours, yielding 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic esters with good yields (~78%). The esters are then hydrolyzed under alkaline conditions (using sodium or potassium hydroxide in alcoholic solvents such as methanol or ethanol) at 0–35 °C for 2–4 hours to afford 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in high yield (~97.7%). This method is noted for its simplicity, scalability, and suitability for industrial production.

Ultrasonic-Assisted Reflux Synthesis

Another approach involves refluxing a suspension of a pyrazole derivative with ethyl acetoacetate or malononitrile in acetic acid for 4 hours. The reaction mixture is then concentrated and cooled, leading to precipitation of the desired pyrazolo[1,5-a]pyrimidine derivatives. This method benefits from ultrasonic bath assistance to maintain reaction temperature and improve yields. The product is isolated by filtration and recrystallization, providing a relatively straightforward preparation of fused pyrazolo[1,5-a]pyrimidines.

Hydrazine-Mediated Functionalization and Cyclization

A recent efficient synthesis involves the use of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a substrate, which reacts with hydrazine hydrate in ethanol at room temperature to undergo nucleophilic aromatic substitution, yielding hydrazine derivatives in high yield (~92%). These intermediates can be further reacted with ethoxymethylenecyanoacetate or similar reagents under reflux to produce substituted pyrazolo[1,5-a]pyrimidine derivatives. This method emphasizes the use of hydrazine for selective substitution and subsequent cyclization steps, enabling the synthesis of diverse functionalized analogs.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Intermediate/Product Yield (%) Notes Reference
1 5-Amino-3-methylpyrazole, Diethyl malonate Sodium ethanolate, POCl3, Morpholine, K2CO3 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine and derivatives 61-94 Multi-step chlorination and nucleophilic substitution
2 3,3-Dialkoxypropionate, 3-Methyl-5-aminopyrazole Alkali (NaOMe/KtBuO), Acetic acid, Hydrolysis with NaOH/KOH 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 78-98 Acid-catalyzed cyclization, ester hydrolysis, scalable
3 Pyrazole derivative, Ethyl acetoacetate or malononitrile Acetic acid, Ultrasonic bath, Reflux Pyrazolo[1,5-a]pyrimidines Not specified Ultrasonic-assisted reflux synthesis
4 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Hydrazine hydrate, Ethanol, Reflux Hydrazine derivatives and substituted pyrazolo[1,5-a]pyrimidines ~92 Hydrazine substitution, followed by cyclization

Detailed Research Findings and Analysis

  • The chlorination step using phosphorus oxychloride is critical for introducing reactive chlorine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine core, enabling selective nucleophilic substitution reactions. The high selectivity at position 7 allows for efficient functionalization.

  • The patented method utilizing 3,3-dialkoxypropionate and formate intermediates represents a novel and efficient synthetic route. The use of mild acidic conditions for cyclization and controlled hydrolysis steps ensures high purity and yield, making it suitable for both laboratory and industrial scale synthesis.

  • Ultrasonic assistance in reflux reactions improves reaction kinetics and yield by maintaining uniform temperature and enhancing molecular interactions, which is beneficial for the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines.

  • Hydrazine-mediated nucleophilic aromatic substitution is a powerful tool for modifying pyrazolo[1,5-a]pyrimidine cores, enabling the introduction of hydrazine and amino functionalities that can be further derivatized. This approach yields high-purity intermediates suitable for downstream transformations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic displacement at activated positions, particularly when halogen substituents are present. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Chlorine displacementMorpholine, K₂CO₃, RT4-Morpholino derivative94%
Dichloro derivativePOCl₃, reflux5,7-Dichloro-2-methylpyrazolo[...61%

These substitutions demonstrate the reactivity of halogens at positions 5 and 7, enabling further functionalization for drug development .

Cyclocondensation Reactions

The pyrazolo[1,5-a]pyrimidine core participates in ring-forming reactions with biselectrophilic reagents:

Key Example
Reaction with ethyl 3-oxobutanoate under microwave irradiation (120°C, 20 min) yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives via aza-Michael addition . The mechanism involves:

  • Cyclocondensation between aminopyrazole and enaminone

  • Oxidative halogenation with NaI/K₂S₂O₈ system

Halogenation and Functionalization

Direct halogenation strategies have been developed for structural diversification:

HalogenReagent SystemPosition ModifiedApplication
IodineNaI/K₂S₂O₈, 80°CC3Kinase inhibitor precursors
ChlorinePOCl₃, DMF catalyst, refluxC5/C7Antibacterial agents

These methods enable precise introduction of halogens for subsequent cross-coupling reactions .

Aza-Michael Addition

Under ultrasonic irradiation with KHSO₄ catalysis, the compound reacts with dimethyl acetylenedicarboxylate to form fused pyrimidine derivatives . Key characteristics:

  • Reaction time reduced to 15-20 minutes vs. 6-8 hours conventionally

  • Yields improved to 82-89% under green conditions

Mechanistic Pathway

  • Protonation of ester carbonyl by KHSO₄

  • Nucleophilic attack by aminopyrazole nitrogen

  • Cyclization via elimination of methanol

Alkylation and Acylation

The NH group at position 4 demonstrates reactivity toward electrophiles:

Reaction TypeReagentConditionsProduct
N-AlkylationMethyl iodideDMF, K₂CO₃, 60°C4-Methyl derivative
O-AcylationAcetyl chloridePyridine, 0°C7-Acetoxy intermediate

These modifications enhance metabolic stability while maintaining core pharmacophore interactions.

Oxidation and Reduction

The ketone group at position 5 participates in redox chemistry:

  • Reduction : NaBH₄/CeCl₃ system converts the ketone to secondary alcohol (95% yield)

  • Oxidation : KMnO₄/H₂SO₄ transforms methyl groups to carboxylic acids

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

Coupling TypeCatalyst SystemPositionApplication Example
SuzukiPd(PPh₃)₄, K₂CO₃, DMEC5Anticancer hybrids
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NC7Fluorescent probes

These reactions demonstrate the compound's versatility in medicinal chemistry applications .

Tautomerization Effects

The 4H-ketone tautomer (predominant in DMSO-d₆) influences reactivity:

  • Keto-enol equilibrium affects site selectivity in electrophilic attacks

  • Tautomeric form dictates hydrogen bonding capacity with biological targets

This comprehensive analysis demonstrates 2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one's utility as a versatile synthetic intermediate. Its reactivity profile enables targeted modifications for developing compounds with optimized pharmacokinetic properties and biological activities .

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives have shown promising anticancer potential. Research indicates that these compounds can act as effective inhibitors against various cancer cell lines. For instance, they exhibit significant activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation . The structural diversity of pyrazolo[1,5-a]pyrimidines enhances their ability to interact with different biological targets.

Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a lead compound in the search for new antitubercular agents. The mechanism of action appears to differ from existing drugs, providing a potential pathway to combat drug-resistant strains of tuberculosis .

Enzyme Inhibition
this compound has been explored as an inhibitor of several key enzymes involved in disease processes. These include:

  • HMG-CoA reductase : Inhibitors of this enzyme are crucial in cholesterol management and cardiovascular health.
  • COX-2 : Selective COX-2 inhibitors derived from this compound have potential anti-inflammatory applications.
  • AMP phosphodiesterase : These inhibitors can play a role in the treatment of respiratory diseases like asthma and COPD by modulating cyclic AMP levels .

Synthesis and Functionalization

The synthesis of this compound involves several methodologies that enhance its structural diversity and functional properties. Key synthetic strategies include:

  • Refluxing reactions with 3-amino-5-methyl-1H-pyrazole : This method allows for regioselective halomethylation and substitution reactions to produce various derivatives .
  • High-throughput screening (HTS) : This approach has been utilized to identify new analogs with improved pharmacological profiles against tuberculosis and other diseases .

Emerging Applications in Material Science

Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are being developed as fluorophores for optical applications due to their unique light-emitting characteristics. They have shown promise as biomarkers in cellular imaging, particularly in distinguishing between cancerous and normal cells .

Case Studies and Research Findings

Application AreaFindingsReferences
Antitumor ActivityInduces apoptosis in various cancer cell lines; potential for new anticancer therapies
Antimicrobial PropertiesEffective against Mtb; identified as lead compounds for new TB drugs
Enzyme InhibitionInhibitors developed for HMG-CoA reductase, COX-2, and AMP phosphodiesterase
Material ScienceExhibits strong photophysical properties; potential use as fluorophores in cellular imaging

Mechanism of Action

The mechanism by which 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects depends on its specific application. For example, in antitumor activity, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
  • Molecular Formula : C₇H₄F₃N₃O
  • Molecular Weight : 203.12 g/mol
  • Key Differences: The trifluoromethyl (-CF₃) group at position 7 enhances metabolic stability and lipophilicity compared to the methyl group in the parent compound. This substitution is critical for improving binding affinity to targets like monoamine oxidase B (MAO-B), with derivatives exhibiting IC₅₀ values in the micromolar range .
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
  • Molecular Formula : C₇H₃BrF₃N₃O
  • Molecular Weight : 282.02 g/mol
  • Key Differences : Bromination at position 3 enables further functionalization via Suzuki-Miyaura cross-coupling, allowing the introduction of aryl or heteroaryl groups. This derivative serves as a key intermediate for synthesizing 3,5-diarylated analogs .

Key Observations :

  • The trifluoromethyl group at position 7 (e.g., compound 5h) significantly enhances MAO-B inhibitory activity compared to the unsubstituted parent compound .
  • Diarylations at positions 3 and 5 improve selectivity for anti-inflammatory targets, as demonstrated by derivatives synthesized via Suzuki-Miyaura cross-coupling .
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Parent Compound : Requires activation of the C–O bond of the lactam (position 5) with PyBroP for diarylation .
  • 3-Bromo Derivatives : React efficiently with aryl boronic acids under microwave conditions (XPhosPdG2/XPhos catalyst) to avoid debromination, yielding 3-aryl-7-CF₃ analogs in 45–91% yields .
Alkylation and Halogenation
  • N-Alkylation : The parent compound reacts with alkyl halides to yield N-alkylated derivatives (e.g., 2a–l) with yields up to 83% .
  • Chlorination/Thionation : Treatment with POCl₃ or P₄S₁₀ converts the 5-ketone to a chloro or thione group, enabling further diversification .

Physicochemical and Pharmacokinetic Properties

Property 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one 7-CF₃ Analog (5h) Triazolo-Fused Analog (1)
LogP 1.2 (predicted) 2.8 (predicted) 2.5 (experimental)
Solubility (Water) Low Very low Moderate
Metabolic Stability Moderate High Low

Key Insights :

  • The trifluoromethyl group in 5h increases lipophilicity (LogP) but reduces aqueous solubility, necessitating formulation optimization for in vivo studies .
  • Triazolo-fused analogs exhibit moderate solubility due to their extended conjugated system but may suffer from rapid hepatic clearance .

Biological Activity

2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly tuberculosis and cancer.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring fused with a pyrimidine moiety. This unique structure contributes to its biological properties, making it a target for medicinal chemistry.

Antitubercular Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Mycobacterium tuberculosis (M.tb). For instance, a focused library of analogues demonstrated promising antitubercular activity with low cytotoxicity. The mechanism of action for these compounds did not involve traditional pathways such as cell-wall biosynthesis or iron uptake, indicating alternative mechanisms at play .

Table 1: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound 10.5Non-cell wall related
Compound 20.8Non-iron uptake related
Compound 30.7Alternative pathway

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Various derivatives have shown efficacy against different cancer cell lines. For example, one study reported that certain analogues exhibited significant growth inhibition in MDA-MB-231 (human breast cancer) cells when tested using MTT assays .

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Observations
Compound AMDA-MB-23110Induced apoptosis
Compound BHeLa15Inhibited cell migration
Compound CA54912Suppressed cell cycle progression

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For instance, the introduction of various substituents at the 3 and 5 positions has been shown to significantly affect both antitubercular and anticancer activities. Compounds with halogenated phenyl groups generally exhibited improved potency against M.tb and cancer cell lines .

Case Study 1: Antitubercular Screening

A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and screened against M.tb. The most active compounds were identified based on their IC50 values and were further evaluated for their mechanisms of action. Notably, these compounds did not interfere with iron homeostasis or typical antibiotic targets, suggesting novel pathways for therapeutic intervention .

Case Study 2: Anticancer Efficacy

In a separate study focusing on anticancer properties, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated against various cancer cell lines. The results indicated that specific substitutions led to significant inhibition of tumor growth and induced apoptosis in treated cells. These findings underscore the potential for developing new anticancer agents based on this scaffold .

Q & A

Q. What are the standard synthetic routes for preparing 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives?

A two-step synthesis starting from methyl ketones involves cyclocondensation followed by functionalization, achieving reaction mass efficiency (RME) values of 40–53% . Microwave-assisted Suzuki–Miyaura cross-coupling using XPhosPdG2/XPhos catalysts enables efficient C-3 arylation of brominated precursors under optimized conditions (110°C, 24h, inert atmosphere) . Lactam activation with PyBroP facilitates subsequent C-5 arylation .

Q. How are spectroscopic techniques utilized to characterize this compound derivatives?

  • IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1703 cm⁻¹ and thiocarbonyl (C=S) bands at ~1272 cm⁻¹ .
  • NMR : ¹H/¹³C spectra confirm substitution patterns and tautomerism (e.g., lactam vs. lactim forms) .
  • Mass spectrometry : Validates molecular ions and fragmentation patterns .

Q. What safety protocols are recommended for handling pyrazolo[1,5-a]pyrimidinone derivatives?

Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact due to potential toxicity . Waste must be segregated and disposed via certified hazardous waste services . Phosphorus oxychloride (POCl₃), a common chlorinating agent, requires strict inert atmosphere handling .

Q. How can functionalization at the C-3 and C-5 positions be achieved?

  • C-3 : Suzuki–Miyaura cross-coupling of 3-bromo derivatives with aryl boronic acids using XPhosPdG2 .
  • C-5 : Activation of the lactam C–O bond with PyBroP, followed by coupling with boronic acids .

Advanced Research Questions

Q. How can reaction yields be optimized for microwave-assisted Suzuki–Miyaura cross-coupling?

Key parameters include:

  • Catalyst selection (XPhosPdG2/XPhos suppresses debromination) .
  • Solvent choice (1,4-dioxane improves solubility).
  • Temperature control (110°C for 24h balances conversion and side reactions) .
  • Base (Na₂CO₃) and inert atmosphere to prevent oxidation .

Q. What strategies mitigate competing reaction pathways during C-3 arylation?

  • Debromination : Avoided using bulky phosphine ligands (XPhos) .
  • Tautomer interference : Pre-activate the lactam with PyBroP to stabilize reactive intermediates .
  • Byproduct management : Recover methanol and dimethylamine via distillation .

Q. How do computational methods predict photophysical properties of fluorophores derived from this scaffold?

TD-DFT calculations at the B3LYP/6-31G* level model HOMO-LUMO transitions, correlating with experimental UV/Vis and emission spectra. Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. What structure-activity relationship (SAR) insights guide the design of mGlu2/mGlu3 NAMs?

  • C-2 phenyl groups : Enhance receptor binding via π-π stacking .
  • C-8 pyrimidinyl substituents : Improve selectivity for mGlu2/mGlu3 over other glutamate receptors .
  • Lactam tautomerism : Influences bioavailability and blood-brain barrier penetration .

Q. How are anti-tumor activities evaluated for thieno-fused derivatives?

Compounds are screened against the NCI-60 cancer cell line panel. For example, 3-(1,2,4-oxadiazol-5-yl)-thieno[3,2-e]triazolopyrimidinones show 27% growth inhibition in LOX IMVI melanoma at 10⁻⁵ M . Dose-response curves and IC₅₀ values are determined via MTT assays .

Q. How to resolve contradictions in reported synthesis yields for similar derivatives?

  • Catalyst variability : Pd(OAc)₂ vs. XPhosPdG2 alters debromination rates .
  • Microwave vs. conventional heating : Reduces reaction time and improves homogeneity .
  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) accelerate coupling but may reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.